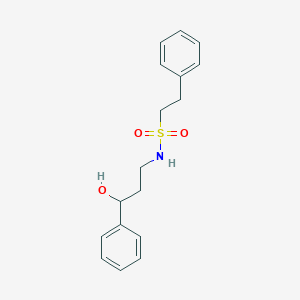

N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c19-17(16-9-5-2-6-10-16)11-13-18-22(20,21)14-12-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLODVMADWIBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-phenylethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group in this compound likely originates from the reaction of a sulfonyl chloride with an amine. For example:

-

Procedure (from ): Reacting 2-phenylethanesulfonyl chloride with 3-hydroxy-3-phenylpropylamine in dichloromethane at 0°C, followed by neutralization and purification via column chromatography.

-

Key Data :

Reagent Conditions Yield Sulfonyl chloride 0°C, CH₂Cl₂, TEA ~83% 3-Hydroxypropylamine 16 h stirring, rt —

This mirrors the synthesis of N-propyl sulfonamides reported in , where stoichiometric triethylamine (TEA) facilitates deprotonation of the amine.

Hydroxy Group Transformations

The secondary alcohol (3-hydroxy group) may undergo:

-

Oxidation : Conversion to a ketone using Jones reagent or Dess-Martin periodinane, as seen in analogous β-hydroxysulfonamide oxidations .

-

Esterification : Reaction with acetyl chloride or anhydrides to form sulfonamide-linked esters (e.g., as in , where hydroxyl groups in benzopyranones are acetylated).

Sulfonamide Stability

-

Acid/Base Resistance : Sulfonamides generally exhibit stability under acidic and basic conditions. For example, reports no decomposition of sulfonamides during BOC deprotection with HCl/dioxane.

-

Halogenation : Copper(II) halides (e.g., CuCl₂) may induce α-halogenation of β-keto sulfonamides , though this requires a ketone adjacent to the sulfonamide.

Copper-Catalyzed Pathways

Copper-mediated reactions of α-diazo-β-keto sulfonamides yield alkynesulfonamides or enamines . While the target compound lacks a diazo group, its hydroxy and sulfonamide motifs suggest potential for:

-

Dehydration : Formation of alkenes via acid-catalyzed elimination (e.g., H₂SO₄ or TsOH).

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions, leveraging the aryl groups in the structure.

Electrophilic Aromatic Substitution

The phenyl rings may undergo:

-

Nitration/Sulfonation : Directed by electron-donating groups (e.g., –OH or –NH–) under standard conditions (HNO₃/H₂SO₄) .

-

Halogenation : Bromination or chlorination at the para positions of the phenyl groups .

Comparative Reactivity Table

Challenges and Unreported Behavior

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and related sulfonamides:

Key Observations:

Molecular Weight and Polarity: The target compound has a lower molecular weight (~318.4 g/mol) compared to brominated (398.3 g/mol) and furan-pyridazinyl derivatives (385.4 g/mol), which may enhance pharmacokinetic properties like absorption .

Functional Group Impact: Hydroxyl Group: Unlike the aminophenyl or bromo-methoxy substituents, the 3-hydroxy-3-phenylpropyl group balances hydrogen bonding and moderate steric bulk, favoring interactions with hydrophilic enzyme pockets .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide, also known by its CAS number 1396811-95-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and protein kinase modulation. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₃S |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1396811-95-2 |

N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide functions primarily as a modulator of protein kinase activity. Protein kinases are crucial in regulating various cellular processes, including proliferation, differentiation, and apoptosis. The compound's ability to inhibit specific kinases can lead to altered signaling pathways that are often dysregulated in cancer cells .

Key Biological Effects:

- Inhibition of Cell Proliferation : Studies indicate that the compound may reduce the proliferation of certain cancer cell lines by inhibiting kinase activity associated with growth signals .

- Induction of Apoptosis : By modulating signaling pathways, it may promote programmed cell death in malignant cells .

- Impact on Tumor Microenvironment : The compound may influence the tumor microenvironment by altering cytokine release and immune cell infiltration .

In Vitro Studies

Research has demonstrated that N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide exhibits significant inhibitory effects on various human carcinoma cell lines. For instance, in assays measuring cell viability, compounds similar to N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide showed IC₅₀ values indicating potent anti-cancer activity .

In Vivo Studies

In vivo studies using xenograft models have shown promising results. For example:

- HCT116 Colon Tumor Model : The compound demonstrated significant dose-dependent activity, leading to reduced tumor growth compared to control groups .

Case Studies

A notable case study involved the administration of N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide in combination with established chemotherapeutic agents. This combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy approaches .

Clinical Implications

The modulation of kinase activity by N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide presents a potential therapeutic avenue for treating cancers characterized by aberrant kinase signaling. Ongoing clinical trials aim to evaluate its safety and efficacy in humans, particularly for patients with resistant forms of cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and sulfonylation. First, the 3-hydroxy-3-phenylpropylamine intermediate is prepared, potentially through reductive amination of a ketone precursor (e.g., 3-hydroxy-3-phenylpropanal) using sodium cyanoborohydride. Next, sulfonylation with 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C minimizes side reactions. Solvent choice (e.g., dichloromethane or THF) and slow addition of sulfonyl chloride improve yield. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Reaction monitoring by TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the hydroxy group (~δ 4.5–5.5 ppm, broad), sulfonamide NH (~δ 7.0–8.0 ppm), and aromatic protons (δ 7.2–7.8 ppm). Stereochemical confirmation of the 3-hydroxy-3-phenylpropyl group requires 2D NMR (COSY, NOESY).

- Mass Spectrometry (EI/ESI-MS) : Confirm molecular ion ([M+H]⁺ expected ~388–400 m/z) and fragmentation patterns (e.g., cleavage at sulfonamide bonds).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts.

- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch ~3200–3500 cm⁻¹, S=O stretches ~1150–1350 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize targets based on structural analogs. For example, 2-phenylethanesulfonamide derivatives (e.g., PES) inhibit heat shock proteins (HSP70) and viral replication . Screen for:

- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity of HSP70) with recombinant proteins.

- Cellular viability : Test against cancer (e.g., HepG2, MCF-7) or inflammatory cell lines (e.g., RAW 264.7 macrophages) via MTT assays.

- Protein binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins. Include positive controls (e.g., known HSP70 inhibitors) and validate hits with dose-response curves .

Advanced Research Questions

Q. How does the 3-hydroxy-3-phenylpropyl moiety influence structure-activity relationships (SAR) compared to simpler sulfonamide derivatives?

- Methodological Answer : The hydroxy-phenylpropyl group enhances steric bulk and hydrogen-bonding capacity, potentially improving target selectivity. Comparative studies with analogs (e.g., PES or N-(2-morpholinoethyl) derivatives ) should evaluate:

- Binding kinetics : SPR to compare on/off rates for protein targets.

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS.

- Cellular permeability : Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayers.

- Crystallography : Co-crystallize with target proteins (e.g., HSP70) to map interactions. The hydroxy group may form critical hydrogen bonds absent in non-hydroxylated analogs .

Q. What analytical challenges arise in resolving stereochemical purity of N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide, and how can they be addressed?

- Methodological Answer : The 3-hydroxy group introduces a stereocenter, requiring chiral resolution:

- Chiral HPLC : Use columns like Chiralpak IA/IB (hexane/isopropanol with 0.1% TFA) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data (TDDFT calculations).

- X-ray Crystallography : Resolve crystal structure of a heavy-atom derivative (e.g., brominated analog) to assign stereochemistry.

- Synthetic Control : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxy-3-phenylpropanol) to avoid racemization during synthesis .

Q. How can computational modeling guide the design of derivatives targeting specific protein interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target proteins (e.g., HSP70 ). Focus on interactions between the sulfonamide group and catalytic lysine residues.

- MD Simulations : Run GROMACS or AMBER simulations to assess stability of ligand-protein complexes over 100+ ns. Monitor hydrogen bonds between the hydroxy group and active-site residues.

- QSAR Modeling : Build regression models (e.g., CoMFA, Random Forest) using descriptors like logP, polar surface area, and electrostatic potential to optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.